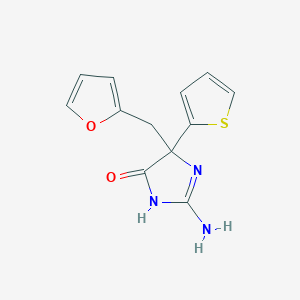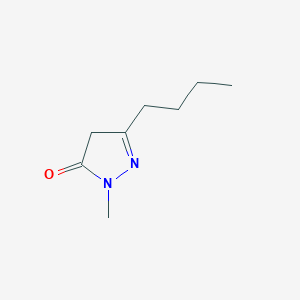
3-Butyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one (3-BFDHP) is a heterocyclic compound that has been widely studied for its potential applications in scientific research. It is a derivative of pyrazolone, which is a five-membered ring composed of two nitrogen atoms and three carbon atoms. 3-BFDHP has attracted the attention of researchers due to its unique structure and versatile properties. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions are the focus of
Aplicaciones Científicas De Investigación
3-Butyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one has a wide range of applications in scientific research. It has been used as a model compound in the study of various biochemical processes, such as enzyme kinetics, metabolic pathways, and drug metabolism. It has also been used to study the structure-activity relationships of various bioactive compounds. In addition, 3-Butyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one has been used to understand the mechanism of action of drugs and to develop new pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Butyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one is not fully understood. However, it is believed that its ability to interact with various enzymes and receptors is responsible for its biological activity. For example, 3-Butyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one has been shown to interact with the cytochrome P450 enzyme system, which is involved in the metabolism of drugs and other compounds. Additionally, 3-Butyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one has been shown to bind to the GABA-A receptor, which is responsible for the regulation of neuronal excitability.
Biochemical and Physiological Effects
3-Butyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of a number of enzymes, including cytochrome P450 and acetylcholinesterase. It has also been shown to modulate the activity of various neurotransmitter systems, such as the GABA-A receptor. Additionally, 3-Butyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one has been shown to have a number of anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Butyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one is a useful compound for laboratory experiments due to its low cost and ease of synthesis. Additionally, its ability to interact with various enzymes and receptors makes it a valuable tool for studying biochemical and physiological processes. However, 3-Butyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one has some limitations, such as its low solubility in water and its potential to interact with other compounds.
Direcciones Futuras
There are a number of potential future directions for the study of 3-Butyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one. These include further research into its mechanism of action and its potential applications in drug development. Additionally, further research into its biochemical and physiological effects could lead to new insights into the regulation of various biological processes. Finally, further studies into its solubility and interactions with other compounds could lead to new ways to use 3-Butyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one in laboratory experiments.
Métodos De Síntesis
3-Butyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one can be synthesized through a variety of methods. One of the most common methods is a two-step process. First, 3-fluoro-4-methylbenzaldehyde is reacted with hydrazine hydrate in an acidic medium to form 3-fluoro-4-methyl-1-phenyl-1H-pyrazole. Then, 3-fluoro-4-methyl-1-phenyl-1H-pyrazole is reacted with butyl bromide in the presence of a base to form the desired product, 3-Butyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one.
Propiedades
IUPAC Name |
5-butyl-2-(3-fluorophenyl)-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O/c1-2-3-6-11-9-13(17)16(15-11)12-7-4-5-10(14)8-12/h4-5,7-8H,2-3,6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRQFGBTKRLUNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN(C(=O)C1)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-5-[(3-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345720.png)
![2-Amino-5-[(3-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345722.png)
![2-Amino-5-(4-chlorophenyl)-5-[(4-chlorophenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345731.png)


![2-Amino-5-(4-chlorophenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345767.png)
![2-Amino-5-[(4-methoxyphenyl)methyl]-5-(thiophen-2-yl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345773.png)


![2-Amino-5-(thiophen-2-yl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345798.png)

![2-Amino-5-(furan-2-yl)-5-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345821.png)

